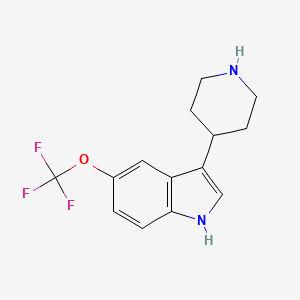

3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole

Vue d'ensemble

Description

3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidin-4-yl group and a trifluoromethoxy group attached to an indole core. The unique structural features of this compound make it a valuable candidate for various scientific research applications, particularly in the development of novel therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the piperidin-4-yl group and the trifluoromethoxy group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is usually purified through column chromatography or recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and scalability .

Analyse Des Réactions Chimiques

Isomerization and Structural Behavior

-

E/Z Isomerism : The presence of a trifluoromethoxy group and piperidin-4-yl substituent can lead to geometric isomerism . For example, in a related compound, the Z-isomer was characterized by NMR and X-ray diffraction, while the E-isomer formed an amorphous mixture .

-

Hydrogen Bonding : Intramolecular interactions such as N–H···N , N–H···O , and C–H···S hydrogen bonds stabilize specific conformers. In the Z-isomer of a similar compound, these interactions were critical for isomer formation and crystal structure .

Trifluoromethoxy Group

-

Substitution : The trifluoromethoxy group may undergo nucleophilic aromatic substitution under strongly basic or acidic conditions, though this reactivity is typically low due to the strong electron-withdrawing effect of the CF₃O group.

-

Oxidation/Reduction : No direct evidence of oxidation/reduction reactions for this group was found in the reviewed sources.

Piperidin-4-yl Substituent

-

Alkylation : The piperidine ring may participate in N-alkylation reactions, as seen in similar indole-piperidine derivatives .

-

Catalytic Functionalization : Transition metal catalysts (e.g., palladium) could enable cross-coupling reactions at the piperidine position, though specific examples are not detailed in the provided sources.

Pharmacological and Analytical Considerations

-

Fluorination Effects : While not directly applicable to the trifluoromethoxy group, fluorination in related indole-piperidine derivatives has been shown to reduce pKa values , improving oral absorption and receptor affinity (e.g., 5-HT1D receptor) .

-

Analytical Characterization :

Key Research Findings

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

This compound is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural properties suggest it may interact with neurotransmitter systems, making it a candidate for drug discovery aimed at conditions such as anxiety and depression .

Neurotransmitter Modulation

Research indicates that 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole can modulate neurotransmitter systems, which is crucial for understanding mood disorders. Studies have shown its effectiveness in influencing serotonin receptors, which are pivotal in mood regulation .

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against Zika virus protease (ZVpro). In vitro tests demonstrated that derivatives of this indole compound exhibited IC50 values as low as 320 nM, indicating potent inhibition of viral activity . This positions the compound as a potential lead in antiviral drug development.

Chemical Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique trifluoromethoxy group enhances reactivity, facilitating the development of new chemical entities .

Biological Research

The compound is utilized in various biological assays to investigate its effects on cellular processes. Its ability to affect cellular signaling pathways makes it valuable for developing new biological models and understanding disease mechanisms .

Case Study 1: Neuropharmacology

A study focusing on the modulation of serotonin receptors demonstrated that derivatives of this compound could effectively inhibit receptor activity, suggesting therapeutic potential for mood disorders .

Case Study 2: Antiviral Research

In a recent investigation into antiviral compounds, researchers synthesized a series of indole derivatives, including this compound. The results indicated promising activity against Zika virus with significant potency compared to other known inhibitors .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Piperidin-4-yl)-1H-indole: Lacks the trifluoromethoxy group, which may result in different pharmacological properties.

5-(Trifluoromethoxy)-1H-indole: Lacks the piperidin-4-yl group, which may affect its binding affinity and selectivity for molecular targets.

3-(Piperidin-4-yl)-5-methoxy-1H-indole: Contains a methoxy group instead of a trifluoromethoxy group, which may influence its chemical reactivity and biological activity

Uniqueness

The presence of both the piperidin-4-yl group and the trifluoromethoxy group in 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole imparts unique properties to the compound, such as enhanced binding affinity, increased metabolic stability, and improved pharmacokinetic profiles. These features make it a valuable compound for drug discovery and development .

Activité Biologique

3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features, which include a piperidin-4-yl group and a trifluoromethoxy group attached to an indole core. This compound is being explored for its potential therapeutic applications, particularly in targeting specific enzymes and receptors involved in various diseases.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the indole core, followed by the introduction of the piperidin-4-yl and trifluoromethoxy groups. Reaction conditions often utilize strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Using reagents like potassium permanganate to introduce functional groups.

- Reduction : Employing hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate target activity by binding to their active or allosteric sites, influencing signal transduction, gene expression, and metabolic processes .

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against mycobacteria, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.6 µg/mL against resistant strains . This suggests that the compound could be effective against various bacterial infections.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Piperidin-4-yl & trifluoromethoxy groups | Antimicrobial | TBD |

| 3-(Piperidin-4-yl)-1H-indole | Lacks trifluoromethoxy group | Different pharmacological properties | TBD |

| 5-(Trifluoromethoxy)-1H-indole | Lacks piperidin-4-yl group | Affects binding affinity | TBD |

This table highlights how structural variations influence biological activity and pharmacological properties among similar compounds.

Case Studies and Research Findings

Several studies have explored the biological efficacy of indole derivatives:

- Antitumor Activity : Some indole derivatives have demonstrated in vitro antitumor activity against cell lines such as P388 murine leukemia. The presence of specific substituents appears crucial for enhancing biological activity .

- Antiviral Properties : Variants of indole compounds have shown antiviral effects against viruses like Herpes simplex Type I and Polio Type I, indicating a broad spectrum of potential therapeutic applications .

- Cytotoxicity Studies : In vitro cytotoxicity assessments reveal that certain derivatives maintain low toxicity levels against human cell lines, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

3-piperidin-4-yl-5-(trifluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O/c15-14(16,17)20-10-1-2-13-11(7-10)12(8-19-13)9-3-5-18-6-4-9/h1-2,7-9,18-19H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOVXMCBTDEPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628854 | |

| Record name | 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-40-9 | |

| Record name | 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.